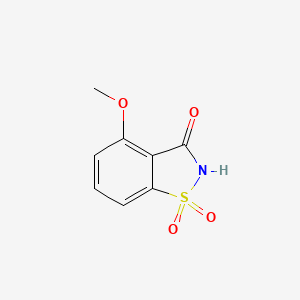

1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide

Descripción

Historical Context of Benzisothiazolone Derivatives

The development of benzisothiazolinone compounds traces its origins to the early twentieth century, with the first reported synthesis of benzisothiazolinone documented in 1923. This initial discovery marked the beginning of extensive research into heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring system. The historical progression of benzisothiazolinone chemistry gained significant momentum during the 1960s, when systematic investigations into isothiazolinone derivatives began to emerge in the scientific literature. During this period, researchers recognized the potential of these compounds as antimicrobial agents, leading to expanded synthetic methodologies and structural modifications.

The evolution of benzisothiazolinone derivatives continued throughout the latter half of the twentieth century, with multiple research groups contributing to the expansion of available synthetic protocols. The 1970s and 1980s witnessed substantial advances in the understanding of structure-activity relationships within this chemical class, particularly regarding the influence of various substituents on biological activity. The introduction of methoxy and dioxide functionalities, as exemplified in the target compound, represents a relatively recent development in this historical timeline, reflecting ongoing efforts to fine-tune molecular properties through strategic structural modifications.

Contemporary research has built upon these historical foundations, with modern synthetic approaches focusing on environmentally benign methodologies and improved reaction conditions. The development of chlorine-free synthetic routes, first reported in 2000 by the Kajiwara group, marked a significant milestone in the historical progression of benzisothiazolinone chemistry. These advances have enabled the preparation of increasingly complex derivatives, including the methoxy-substituted dioxide variants that exemplify current synthetic capabilities in this field.

Structural Classification and Chemical Taxonomy

The compound 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide belongs to the broader classification of heterocyclic organic compounds, specifically within the isothiazolinone family. The structural framework consists of a benzene ring fused to an isothiazolinone moiety, creating a bicyclic system that serves as the fundamental architectural unit. The systematic nomenclature reflects the precise positioning of functional groups: the methoxy substituent occupies the 4-position of the benzene ring, while the dioxide functionality indicates the oxidation state of the sulfur atom within the heterocyclic portion.

From a chemical taxonomy perspective, this compound represents a multiply-substituted derivative of the parent benzisothiazolinone structure. The presence of the methoxy group introduces electron-donating characteristics to the aromatic system, while the sulfonyl dioxide functionality imparts electron-withdrawing properties to the heterocyclic portion. This combination of substituents creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.

Table 1: Structural Classification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇NO₄S |

| Molecular Weight | 213.21 g/mol |

| Chemical Abstracts Service Number | 92115-37-2 |

| International Union of Pure and Applied Chemistry Name | 4-methoxy-1,1-dioxo-1,2-benzothiazol-3-one |

| Functional Groups | Methoxy, Sulfonyl dioxide, Amide |

| Ring System | Benzisothiazolinone (bicyclic) |

| Heteroatoms | Nitrogen, Sulfur, Oxygen |

The molecular architecture can be further analyzed through its topological polar surface area, which influences molecular permeability and interaction with biological systems. The compound's structural complexity arises from the integration of multiple functional groups within a constrained bicyclic framework, creating opportunities for diverse intermolecular interactions and chemical transformations.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, encompassing synthetic methodology, mechanistic studies, and structure-property relationship investigations. Within the context of heterocyclic chemistry, this compound serves as a valuable model system for understanding the effects of simultaneous electron-donating and electron-withdrawing substituents on aromatic reactivity patterns. The unique combination of functional groups provides researchers with opportunities to explore selective functionalization strategies and develop new synthetic transformations.

Contemporary research has highlighted the utility of benzisothiazolinone derivatives in medicinal chemistry applications, particularly in the development of novel bioactive compounds. The structural framework has demonstrated versatility in accommodating various substitution patterns, enabling the systematic exploration of structure-activity relationships. Recent investigations have focused on the synthesis of N-substituted derivatives through facile synthetic routes, with particular attention to their potential as protease inhibitors and antimicrobial agents.

The compound's significance in organic synthesis extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The presence of multiple reactive sites within the molecule enables diverse chemical transformations, including nucleophilic substitutions, oxidative modifications, and coupling reactions. Advanced synthetic methodologies have emerged from studies of benzisothiazolinone chemistry, including novel approaches to ring formation and functional group manipulation.

Furthermore, the compound contributes to the broader understanding of sulfur-containing heterocycles and their unique chemical properties. The sulfonyl dioxide functionality provides distinctive reactivity patterns that differ significantly from other common sulfur oxidation states, offering insights into the fundamental principles governing organosulfur chemistry. These investigations have implications for the development of new synthetic strategies and the design of novel materials with tailored properties.

Comparative Analysis with Related Sulfonamide Compounds

The structural relationship between this compound and classical sulfonamide compounds provides valuable insights into the diversity of organosulfur chemistry and the influence of molecular architecture on chemical properties. Sulfonamides, characterized by the general structure R-SO₂-NR'R'', represent one of the most extensively studied classes of sulfur-containing organic compounds. The fundamental difference lies in the cyclic constraint present in the benzisothiazolinone system, which restricts conformational flexibility and creates unique electronic environments.

Classical sulfonamides exhibit their characteristic properties through the planar arrangement of the sulfonyl group and the adjacent nitrogen atom, resulting in partial double-bond character in the sulfur-nitrogen bond. In contrast, the benzisothiazolinone framework incorporates the nitrogen atom into a cyclic system, fundamentally altering the electronic distribution and reactivity patterns. The cyclic constraint in the benzisothiazolinone system restricts rotation around the sulfur-nitrogen bond, leading to enhanced rigidity and modified electronic properties compared to acyclic sulfonamides.

Table 2: Comparative Analysis of Structural Features

| Feature | Benzisothiazolinone Derivative | Classical Sulfonamides |

|---|---|---|

| Sulfur-Nitrogen Bond Character | Constrained cyclic | Flexible acyclic |

| Electronic Distribution | Delocalized through ring system | Localized on functional group |

| Conformational Flexibility | Restricted by ring constraint | High rotational freedom |

| Substitution Patterns | Limited by ring positions | Extensive substitution possible |

| Thermal Stability | Enhanced by aromaticity | Variable depending on substituents |

| Crystalline Properties | Typically crystalline due to rigidity | Often crystalline due to functional group |

The synthetic approaches to these compound classes also reveal significant differences in methodological requirements. While sulfonamide synthesis typically involves straightforward condensation reactions between sulfonyl chlorides and amines, benzisothiazolinone preparation requires more sophisticated ring-formation strategies. The cyclization processes necessary for benzisothiazolinone synthesis often involve multiple steps and specialized reaction conditions, reflecting the increased complexity of constructing the fused ring system.

From a mechanistic perspective, the biological activity patterns of these compounds exhibit both similarities and distinctions. Sulfonamides achieve their antimicrobial effects through competitive inhibition of para-aminobenzoic acid in folate synthesis pathways. Benzisothiazolinone derivatives, including the methoxy dioxide variant, operate through different mechanisms involving interaction with sulfur-containing biomolecules and disruption of cellular enzyme systems. The cyclic structure of benzisothiazolinones enables unique binding interactions that are not accessible to linear sulfonamide structures.

The electronic properties of the methoxy-substituted dioxide derivative further distinguish it from both parent benzisothiazolinones and classical sulfonamides. The electron-donating methoxy group modulates the electronic density of the aromatic ring, while the dioxide functionality enhances the electron-withdrawing character of the heterocyclic portion. This combination creates a unique electronic environment that influences both chemical reactivity and intermolecular interactions, setting this compound apart from other members of both chemical families.

Propiedades

IUPAC Name |

4-methoxy-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-13-5-3-2-4-6-7(5)8(10)9-14(6,11)12/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELNXGPPRWLPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)S(=O)(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566527 | |

| Record name | 4-Methoxy-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92115-37-2 | |

| Record name | 4-Methoxy-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly referred to as BIT-M) is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in biocides and antimicrobial agents. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against different microorganisms, toxicity studies, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C₈H₇N₁O₄S

- Molecular Weight: 213.21 g/mol

- CAS Number: 92115-37-2

- IUPAC Name: this compound

The compound features a benzothiazole core with a methoxy group at the 4-position and two oxo groups that enhance its reactivity and biological activity.

Antimicrobial Properties

BIT-M exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. Its mechanism primarily involves the disruption of microbial cell membranes and interference with metabolic processes.

-

Efficacy Against Bacteria:

BIT-M has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. -

Fungal Activity:

The compound is also effective against fungal species like Candida albicans and Aspergillus niger, making it suitable for applications in antifungal treatments.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of BIT-M.

Dermal Toxicity

A study focused on dermal toxicity revealed the following findings:

- Acute Dermal Toxicity: No significant adverse effects were observed at doses up to 2000 mg/kg in rats.

- Repeated Exposure: A 28-day study indicated transient local skin irritation at doses of 1, 4, and 12 mg/kg/day, with a no observed adverse effect level (NOAEL) determined at 12 mg/kg/day .

Eye and Skin Irritation

BIT-M has been classified as a strong irritant to eyes and a mild irritant to skin based on standardized irritation tests. However, it did not elicit sensitization reactions in local lymph node assays .

Environmental Impact

BIT-M is recognized for its environmental safety profile compared to other biocides. It has been evaluated under the EPA Safer Choice criteria, indicating that while it presents some hazard concerns, it is among the safer options available for its intended functions .

Case Study 1: Application in Household Products

In a study assessing the use of BIT-M in household cleaning products, researchers found that formulations containing BIT-M exhibited superior antimicrobial activity compared to those without it. This led to recommendations for its inclusion as a preservative in personal care items due to its efficacy against microbial contamination .

Case Study 2: Textile Applications

Another investigation focused on BIT-M's application in textiles demonstrated its effectiveness in preventing microbial growth on fabrics treated with the compound. The results suggested that BIT-M could significantly extend the lifespan of textiles by inhibiting mold and mildew growth .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial Efficacy | Effective against Gram-positive/negative bacteria and fungi |

| Dermal Toxicity | NOAEL at 12 mg/kg/day; mild irritation observed |

| Eye Irritation | Strong irritant |

| Environmental Safety | Classified as safer under EPA criteria |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antibacterial and Antifungal Agents

- Disinfectants

- Platelet Aggregation Inhibitors

Industrial Applications

- Biocides

- Plastic Additives

Environmental Applications

- Xenobiotic Management

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzisothiazolones demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the methoxy derivative exhibited superior antibacterial activity compared to other derivatives.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 1,2-Benzisothiazol-3(2H)-one | Moderate | High |

| Methoxy derivative | High | Very High |

Case Study 2: Biocide Formulation

In a formulation study for wood preservatives, the incorporation of 1,2-benzisothiazol-3(2H)-one significantly reduced fungal growth compared to control samples without the compound.

| Treatment | Fungal Growth Inhibition (%) |

|---|---|

| Control | 10 |

| With Benzisothiazolone | 85 |

Métodos De Preparación

Cyclization of 2-(Alkylthio)benzaldehyde Oximes with Halogenating Agents

- Starting materials: 2-(alkylthio)benzaldehydes or their oximes.

- Key reaction: The 2-(alkylthio)benzaldehyde is first converted to the corresponding oxime by reaction with hydroxylamine.

- Cyclization: The oxime undergoes cyclization via treatment with a halogenating agent (e.g., bromine or chlorine sources) to form the benzisothiazol-3-one core.

- This method can be executed as a one-pot process, where the oxime formation and cyclization occur sequentially in the same reaction vessel.

- Reaction conditions typically involve organic solvents that are water-insoluble, temperatures ranging from ambient to 50°C, and reaction times between 1 and 40 hours depending on solvent and temperature.

- The resulting product is isolated by conventional crystallization or extraction followed by recrystallization.

- This approach is noted for its simplicity, economic viability, and suitability for industrial-scale production.

Oxidation and Cyclization of 2-(Methylthio)benzamide Derivatives

- Another classical method involves preparing 2-(methylthio)benzamide from 2-(methylthio)benzoyl chloride.

- The benzamide is oxidized using periodic acid to form the corresponding sulfoxide or sulfone intermediate.

- Subsequent cyclization in the presence of thionyl chloride yields the 1,2-benzisothiazol-3-one.

- This multi-step method is less favored industrially due to the use of hazardous reagents and longer process times.

Synthesis via o-Mercaptobenzonitrile Intermediate

- A more recent method involves the reaction of o-chlorobenzonitrile with sodium hydrosulfide to produce o-mercaptobenzonitrile.

- This intermediate is then reacted with chlorine gas and water under heating to form crude 1,2-benzisothiazolin-3-one.

- The crude product is purified by dissolving in alkali, decolorizing, and acidifying to obtain the final product.

- This method reduces the number of reaction steps and environmental pollution compared to traditional routes, offering a simpler and higher-yielding process.

Specific Preparation of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide

The 4-methoxy substituent is introduced via the choice of appropriately substituted starting materials, typically 2-(alkylthio)-4-methoxybenzaldehyde derivatives. The preparation follows the general method of oxime formation and cyclization:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-(alkylthio)-4-methoxybenzaldehyde | From substituted benzaldehyde precursors | Alkyl groups typically methyl to butyl |

| 2 | Formation of 2-(alkylthio)-4-methoxybenzaldehyde oxime | Reaction with hydroxylamine in water-insoluble organic solvent | Solvent separation to isolate oxime layer |

| 3 | Cyclization by halogenating agent addition | Halogenating agents like bromine or chlorine sources, temperature 40-50°C, 1-40 hours | One-pot process possible |

| 4 | Oxidation of sulfur to sulfone (1,1-dioxide) | Oxidizing agents such as hydrogen peroxide or peracids | Ensures sulfone functionality |

| 5 | Isolation and purification | Crystallization or extraction followed by recrystallization | Confirmed by 1H-NMR and mass spectrometry |

This process yields the 4-methoxy-substituted 1,2-benzisothiazol-3-one with the sulfone group intact, which is essential for antimicrobial activity.

Reaction Conditions and Analytical Confirmation

- Reaction temperature: Typically maintained between 40 to 50°C to optimize yield and reaction rate.

- Reaction time: Varies from 1 to 40 hours depending on reagent reactivity and solvent.

- Solvents: Water-insoluble organic solvents are preferred for oxime formation and subsequent cyclization.

- Purification: Conventional crystallization or extraction followed by recrystallization is used for product isolation.

- Characterization: The final compound is confirmed by nuclear magnetic resonance (1H-NMR) and mass spectrometry to verify structure and purity.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxime Cyclization with Halogenating Agent | 2-(alkylthio)benzaldehyde derivatives | Hydroxylamine, halogenating agent | Simple, one-pot, industrially scalable, high yield | Requires careful control of halogenation |

| Oxidation and Cyclization of Benzamide | 2-(methylthio)benzoyl chloride | Periodic acid, thionyl chloride | Established method | Multi-step, hazardous reagents, lower yield |

| o-Mercaptobenzonitrile Route | o-Chlorobenzonitrile, sodium hydrosulfide | Chlorine gas, alkali | Fewer steps, environmentally friendly, high yield | Use of chlorine gas requires safety measures |

Research Findings and Industrial Relevance

- The oxime cyclization method has been patented and demonstrated to be efficient for producing various 1,2-benzisothiazol-3-one derivatives, including those with methoxy substituents.

- The newer o-mercaptobenzonitrile method offers environmental advantages by reducing sulfur dioxide emissions and simplifying the synthesis.

- These methods enable production of the compound at industrial scale with improved safety, cost-effectiveness, and environmental compliance.

- Analytical techniques such as 1H-NMR and mass spectrometry are critical for confirming the identity and purity of the final product, ensuring its suitability for use as an antimicrobial agent.

Q & A

Basic Synthesis Methods

Q: What is the standard synthetic route for preparing 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide? A: A common method involves alkylation of sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with methoxy-substituted alkyl halides (e.g., 4-methoxybenzyl bromide) in polar aprotic solvents like dimethylformamide (DMF) under reflux (80–90°C). The reaction typically proceeds via nucleophilic substitution, followed by acidification and recrystallization from methanol/chloroform mixtures to isolate the product . Yield optimization requires precise stoichiometry and anhydrous conditions .

Advanced Synthesis Challenges

Q: What factors influence regioselectivity during the alkylation of sodium saccharin derivatives? A: Regioselectivity is governed by steric hindrance and electronic effects. For example, bulky substituents on the alkylating agent favor N-alkylation over O-alkylation due to reduced accessibility to the sulfonamide oxygen. Catalytic agents like tetrabutylammonium bromide (TBAB) can enhance reactivity at specific sites . Computational modeling (e.g., DFT) is recommended to predict reactive sites pre-synthesis .

Structural Characterization

Q: Which techniques are critical for confirming the structure of this compound? A:

- X-ray crystallography : Resolves bond lengths/angles and confirms the planarity of the benzisothiazole ring (e.g., S1–N1 distance: ~1.65 Å) .

- NMR spectroscopy : Key signals include methoxy protons at δ ~3.8 ppm (singlet) and aromatic protons in the range δ 6.8–7.5 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 213 [M+H]⁺) and fragmentation patterns validate the molecular formula .

Biological Activity Profiling

Q: How is COX-2 inhibitory activity evaluated for this compound? A: Researchers use in vitro enzyme inhibition assays with recombinant COX-2. The compound is incubated with the enzyme and arachidonic acid, and prostaglandin E2 (PGE2) production is quantified via ELISA. IC₅₀ values are calculated using dose-response curves. Positive controls (e.g., celecoxib) ensure assay validity .

Mechanistic Computational Studies

Q: What computational methods elucidate interactions with biological targets? A: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed. Docking identifies binding poses in the COX-2 active site, while MD (50–100 ns trajectories) assesses stability of ligand-receptor complexes. Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 .

Toxicity Assessment

Q: What in vitro models assess cytotoxicity? A: Human cell lines (e.g., HEK-293 or HepG2) are exposed to the compound (1–100 µM) for 24–72 hours. Viability is measured via MTT assays, and IC₅₀ values are compared to reference toxicants (e.g., cisplatin). Follow-up studies include ROS detection and apoptosis markers (caspase-3 activation) .

Analytical Method Development

Q: How is HPLC optimized for quantifying this compound in biological matrices? A: Reverse-phase C18 columns (5 µm, 250 mm × 4.6 mm) with mobile phases of acetonitrile/water (70:30, v/v) and 0.1% trifluoroacetic acid achieve baseline separation. Detection at 254 nm (UV) ensures sensitivity (LOD: ~0.1 µg/mL). Validation includes spike-recovery tests (85–115%) and inter-day precision (RSD <5%) .

Stability Studies

Q: What factors affect hydrolytic stability of the sulfonamide group? A: Stability is pH-dependent; acidic conditions (pH <3) promote hydrolysis via protonation of the sulfonyl oxygen. Accelerated degradation studies (40°C, 75% RH) over 4 weeks monitor degradation products via LC-MS. Buffered solutions (pH 7.4) are recommended for long-term storage .

Structure-Activity Relationships (SAR)

Q: How does the 4-methoxy group influence pharmacological activity? A: The methoxy substituent enhances lipophilicity (logP +0.5 vs. unsubstituted analogs), improving membrane permeability. SAR studies show a 10-fold increase in COX-2 inhibition compared to 4-chloro derivatives, attributed to methoxy’s electron-donating effects stabilizing enzyme interactions .

Green Synthesis Innovations

Q: Can microwave/ultrasonic methods improve synthesis efficiency? A: Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 min at 100°C vs. 3 hours conventional). Ultrasonic irradiation enhances mixing in heterogeneous reactions, increasing yields by 15–20% (e.g., 92% yield for 4-chloro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.